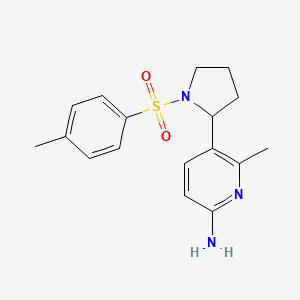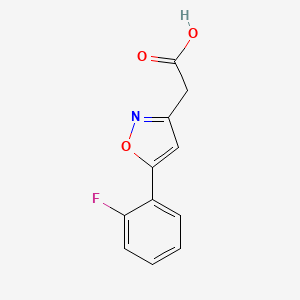
2-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)acetic acid is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)acetic acid typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure. The thioacetic acid moiety is then introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of catalysts such as iodine to facilitate the cyclocondensation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioacetic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrazoles, and various substituted derivatives depending on the nucleophile used in the substitution reactions.
Applications De Recherche Scientifique
2-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anti-inflammatory, analgesic, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.
Mécanisme D'action
The mechanism of action of 2-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. The thioacetic acid moiety can interact with metal ions, affecting various biochemical pathways. These interactions can lead to the modulation of biological processes, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-1H-pyrazole-5-carboxylic acid: Similar pyrazole structure but with a carboxylic acid moiety instead of thioacetic acid.
1-Methyl-1H-pyrazole-5-thioacetic acid: Similar structure with a methyl group instead of an ethyl group.
2-(1H-Pyrazol-5-yl)acetic acid: Lacks the ethyl and thio groups but retains the pyrazole and acetic acid moieties.
Uniqueness
2-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)acetic acid is unique due to the presence of both the ethyl group and the thioacetic acid moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical synthesis.
Propriétés
Formule moléculaire |
C8H12N2O2S |
|---|---|
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
2-[(2-ethylpyrazol-3-yl)methylsulfanyl]acetic acid |
InChI |
InChI=1S/C8H12N2O2S/c1-2-10-7(3-4-9-10)5-13-6-8(11)12/h3-4H,2,5-6H2,1H3,(H,11,12) |
Clé InChI |
LZZAQFFBEGNVEU-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC=N1)CSCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


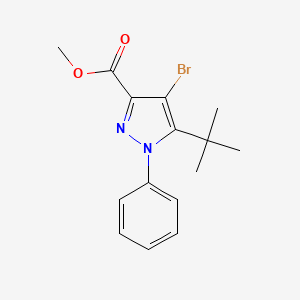
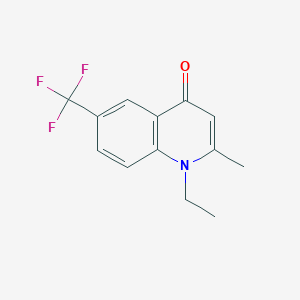


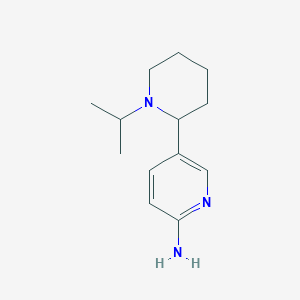
![4-(3,4-Dimethoxyphenyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11810381.png)
